molecular formula C17H9ClN2O3S2 B2452349 N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477551-83-0

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2452349
CAS No.: 477551-83-0
M. Wt: 388.84
InChI Key: XKCPEYNLZWTNFG-UHFFFAOYSA-N
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Description

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a chromene core with thiazole and thiophene rings, making it an interesting subject for various scientific studies.

Mechanism of Action

Target of Action

The primary targets of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide are currently unknown. This compound is a derivative of thiophene, a heterocyclic compound that has been reported to possess a wide range of therapeutic properties . Thiophene derivatives have been found to interact with various targets, including kinases and estrogen receptors , suggesting that this compound may also interact with similar targets.

Mode of Action

Based on the known activities of related thiophene derivatives, it can be hypothesized that this compound may interact with its targets by forming covalent bonds, leading to changes in the targets’ function .

Biochemical Pathways

These could include pathways involved in inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, cell division, microbial infections, kinase signaling, and cancer .

Pharmacokinetics

Thiophene derivatives are generally soluble in most organic solvents but insoluble in water , which could impact their bioavailability.

Result of Action

Based on the known activities of related thiophene derivatives, it can be hypothesized that this compound may have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature at which the compound is stored or administered could affect its stability and efficacy . Additionally, the compound’s solubility in various solvents could influence its distribution and absorption in the body .

Preparation Methods

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones, forming new heterocyclic compounds.

Scientific Research Applications

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its potent biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3S2/c18-14-6-5-13(25-14)11-8-24-17(19-11)20-16(22)10-7-23-12-4-2-1-3-9(12)15(10)21/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCPEYNLZWTNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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